molecular formula C12H16ClNO3 B8024861 Benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

Benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B8024861
M. Wt: 257.71 g/mol
InChI Key: LVYXMDJSWLEZMP-ACMTZBLWSA-N
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Description

Chemical Characterization of Benzyl (2S,4S)-4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

Structural Analysis and Stereochemical Configuration

The compound features a pyrrolidine ring substituted with a hydroxyl group at the 4-position and a benzyl ester at the 2-position, stabilized by a hydrochloride counterion. The (2S,4S) configuration is critical for its biological activity, as the spatial arrangement of functional groups dictates binding affinity to chiral targets.

Key Structural Features :

  • IUPAC Name : this compound.
  • Molecular Formula : $$ \text{C}{12}\text{H}{16}\text{ClNO}_3 $$ .
  • Stereochemistry : Confirmed via chiral HPLC and optical rotation data in supplier documentation. The (2S,4S) configuration is encoded in the SMILES notation:
    $$ \text{O=C([C@H]1NCC@@HC1)OCC2=CC=CC=C2.[H]Cl} $$ .

Physicochemical Properties

Melting Point and Thermal Stability

Experimental data from supplier specifications indicate a melting point range of 180–185°C (decomposition observed above 190°C). The hydrochloride salt enhances thermal stability compared to the free base, with recommended storage at 2–8°C to prevent ester hydrolysis.

Solubility and Partition Coefficients
  • Solubility : Freely soluble in water (>50 mg/mL at 25°C) due to ionic interactions from the hydrochloride group. Moderately soluble in ethanol and methanol, but insoluble in nonpolar solvents like hexane.
  • LogP : Calculated partition coefficient (LogP) of 1.2 ± 0.3 (Predicted via ChemAxon), reflecting moderate lipophilicity from the benzyl ester.

Table 1: Physicochemical Summary

Property Value Source
Molecular Weight 257.71 g/mol
Melting Point 180–185°C (dec.)
Solubility (Water) >50 mg/mL
LogP 1.2 ± 0.3

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, D₂O) :

  • δ 7.35–7.28 (m, 5H, Ar-H),
  • δ 5.18 (s, 2H, OCH₂Ph),
  • δ 4.32 (dd, $$ J = 8.4 \, \text{Hz} $$, 1H, C2-H),
  • δ 3.92 (m, 1H, C4-H),
  • δ 3.45–3.20 (m, 2H, C5-H₂),
  • δ 2.35–2.10 (m, 2H, C3-H₂).

¹³C NMR (100 MHz, D₂O) :

  • δ 172.5 (C=O),
  • δ 135.2–128.0 (Ar-C),
  • δ 69.8 (OCH₂Ph),
  • δ 64.5 (C4),
  • δ 58.1 (C2),
  • δ 47.3 (C5),
  • δ 34.2 (C3).
Fourier-Transform Infrared (FT-IR) Spectral Features
  • O-H Stretch : Broad band at 3200–3500 cm⁻¹ (hydroxyl group).
  • C=O Stretch : Strong absorption at 1715 cm⁻¹ (ester carbonyl).
  • N-H Bend : Peak at 1550 cm⁻¹ (pyrrolidine ring).
X-ray Crystallographic Data

X-ray diffraction studies are not publicly available for this specific stereoisomer. However, analogous (2S,4R) configurations show monoclinic crystal systems with space group $$ P2_1 $$ and unit cell parameters $$ a = 8.92 \, \text{Å}, b = 10.15 \, \text{Å}, c = 12.30 \, \text{Å} $$.

Properties

IUPAC Name

benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYXMDJSWLEZMP-ACMTZBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864003-48-4
Record name L-Proline, 4-hydroxy-, phenylmethyl ester, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864003-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Protection of the Hydroxyl Group

The synthesis begins with (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid, where the hydroxyl group at position 4 is protected to prevent undesired side reactions. Trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane (DCM) at 0–5°C is commonly used, yielding the silyl-protated intermediate with >95% efficiency.

Benzyl Group Introduction via Nucleophilic Substitution

The protected intermediate undergoes esterification with benzyl alcohol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Reactions are conducted under nitrogen atmosphere at room temperature for 12–24 hours, achieving benzyl ester formation with 85–90% yield.

Deprotection and Hydrochloride Salt Formation

The silyl protecting group is removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by acidification with hydrochloric acid (HCl) to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity to >99%, with an enantiomeric excess (ee) of 92–95%.

Table 1: Classical Method Optimization

ParameterConditionYield (%)ee (%)
Hydroxyl ProtectionTBDMSCl, DCM, 0°C, 2h98
BenzylationDCC/DMAP, RT, 18h88
DeprotectionTBAF, THF, 0°C, 1h9592
Salt FormationHCl (g), EtOH/H₂O, −20°C9095

Evans Method-Based Stereoselective Synthesis

The Evans oxazolidinone auxiliary approach ensures high stereocontrol, making it the gold standard for synthesizing (2S,4S)-configured pyrrolidines.

Chiral Auxiliary Formation

(2S,4S)-4-Hydroxyproline is converted to its Evans oxazolidinone derivative using (R)-4-benzyl-2-oxazolidinone and trifluoroacetic anhydride (TFAA). The reaction proceeds in THF at −78°C, achieving >98% diastereomeric excess (de).

Alkylation and Ring Closure

The oxazolidinone intermediate undergoes alkylation with benzyl bromide in the presence of lithium hexamethyldisilazide (LiHMDS). Subsequent acid-catalyzed cyclization forms the pyrrolidine ring, with the benzyl ester introduced at position 2. This step attains 80–85% yield and 99% ee.

Auxiliary Cleavage and Esterification

The oxazolidinone auxiliary is cleaved using lithium hydroxide (LiOH) in aqueous THF, followed by esterification with benzyl chloroformate. The final hydrochloride salt is obtained via HCl gas treatment in diethyl ether, yielding 75–80% overall with 99% ee.

Table 2: Evans Method Performance

StepReagents/ConditionsYield (%)ee (%)
Auxiliary FormationTFAA, THF, −78°C, 4h9598
AlkylationLiHMDS, BnBr, −40°C, 6h8599
CyclizationHCl (cat.), reflux, 3h9099
Salt FormationHCl (g), Et₂O, RT, 2h8099

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow reactors to enhance efficiency. A two-stage system combines silylation and benzylation in a single pass, reducing reaction time from 24 hours to 2 hours. Catalyst-coated microchannels improve heat transfer, achieving 92% yield at 99.5% ee.

Catalyst Recycling Systems

Heterogeneous catalysts, such as silica-supported DMAP, enable reagent recovery. After benzylation, the catalyst is filtered and reused for 10 cycles without loss of activity, cutting production costs by 40%.

Table 3: Industrial Method Economics

ParameterBatch ProcessContinuous Flow
Annual Capacity (kg)5002,000
Production Cost ($/kg)12,0007,500
Waste Generation (kg)30050

Comparative Analysis of Synthesis Methods

Yield and Stereochemical Purity

The Evans method surpasses classical routes in ee (99% vs. 95%) but requires costly chiral auxiliaries. Industrial flow systems balance cost and quality, achieving 99.5% ee at 70% lower expense than batch Evans synthesis.

Environmental Impact

Continuous flow reactors reduce solvent use by 60% and energy consumption by 45% compared to batch processes. Classical methods generate 6 kg of waste per kg product, while flow systems produce <1 kg.

Table 4: Method Comparison

MetricClassicalEvansIndustrial Flow
ee (%)959999.5
Cost ($/kg)10,00025,0007,500
Reaction Time (h)36486
Environmental ImpactHighModerateLow

Chemical Reactions Analysis

Types of Reactions: Benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired product .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives .

Scientific Research Applications

Benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a chiral ligand in asymmetric synthesis. In medicine, it is being explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds. In industry, it is used in the production of fine chemicals and specialty materials .

Mechanism of Action

The mechanism of action of Benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, influencing the stereochemistry of reactions it participates in. This can affect the activity and selectivity of enzymes and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Stereoisomers of Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Compound Name CAS Number Molecular Formula Molecular Weight Stereochemistry Key Properties
Benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride - C₁₂H₁₆ClNO₃ 257.71 (2S,4S) Hypothesized higher lipophilicity due to benzyl ester; stereospecific binding
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride 62147-27-7 C₁₂H₁₆ClNO₃ 257.71 (2S,4R) Storage: Inert atmosphere, RT; Hazards: H302 (oral toxicity)

Key Findings :

  • Hazard profiles (e.g., H302, H315) for the (2S,4R) isomer suggest rigorous handling protocols .

Ester Group Variations

Ester groups modulate lipophilicity and metabolic stability:

Table 2: Ester-Modified Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Ester Group Purity/Storage
This compound - C₁₂H₁₆ClNO₃ 257.71 Benzyl -
Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride 481704-21-6 C₆H₁₂ClNO₃ 181.62 Methyl 95% purity; Research Use Only

Key Findings :

  • The methyl ester () has a significantly lower molecular weight (181.62 vs. 257.71), enhancing aqueous solubility but reducing lipophilicity.
  • Benzyl esters are typically more stable in organic solvents, favoring applications in peptide synthesis .

Substituent Modifications

Substituents alter steric and electronic profiles:

Table 3: Substituent-Modified Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Properties
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]pyrrolidine-2-carboxylate hydrochloride 1354488-39-3 C₁₆H₁₇Cl₂NO₃ 342.22 4-Chloro-1-naphthyloxy Hazard: Irritant
(2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate 1229421-27-5 C₁₃H₁₈N₂O₃ 250.29 Aminomethyl Storage: 2–8°C

Key Findings :

  • Bulky substituents (e.g., naphthyloxy in ) increase molecular weight (342.22) and may hinder membrane permeability.

Functional Group Differences

Functional groups dictate reactivity and applications:

Table 4: Functional Group Variants

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Properties
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride 1515919-15-9 C₁₄H₁₉ClN₂O₄ 314.77 Amino Storage: Inert atmosphere, 2–8°C
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride 1049734-41-9 C₁₃H₁₈ClNO₂ 255.74 Carboxylic acid -

Key Findings :

  • Replacing hydroxyl with amino () alters hydrogen-bonding capacity and introduces nucleophilic reactivity.
  • The carboxylic acid form () exhibits higher polarity, favoring aqueous environments but requiring pH adjustment for solubility .

Research Findings and Implications

  • Stereochemistry : The (2S,4S) configuration likely enhances enantioselectivity in catalytic applications compared to (2S,4R) isomers .
  • Ester Groups : Benzyl esters improve lipid bilayer penetration, advantageous in prodrug design, whereas methyl esters prioritize metabolic lability .
  • Substituents : Bulky groups (e.g., naphthyloxy) may reduce bioavailability but increase target specificity .
  • Functional Groups: Amino groups enable conjugation for drug delivery systems, while carboxylic acids facilitate salt formation for stability .

Data Tables

(See Tables 1–4 embedded in Sections 2.1–2.4.)

Biological Activity

Benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆ClNO₃
  • Molecular Weight : 257.71 g/mol
  • CAS Number : 62147-27-7

The compound features a specific stereochemical configuration that is crucial for its biological activity. The (2S,4S) stereochemistry is associated with enhanced binding affinities at various biological targets, particularly within the central nervous system (CNS) .

  • Cognitive Enhancement : Research indicates that this compound may enhance memory processes and mitigate cognitive impairments. Its interactions with neurotransmitter systems are under investigation to elucidate these effects .
  • Receptor Binding : The compound exhibits significant binding affinity for various CNS receptors, which is influenced by its stereochemistry. Studies show that modifications to the compound can alter its pharmacological profile, suggesting a structure-activity relationship (SAR) that merits further exploration .
  • Enzyme Interaction Studies : The compound has been utilized in studies focusing on enzyme interactions, particularly in the context of drug development targeting cognitive functions .

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with several key enzymes and receptors:

Study FocusFindings
Cognitive FunctionEnhanced memory retention in rodent models
Receptor BindingHigh affinity for NMDA and AMPA receptors
Enzyme InteractionModulation of acetylcholinesterase activity

Case Studies

  • Cognitive Impairment Models : In a study involving aged rats, administration of the compound resulted in improved performance on memory tasks compared to control groups. This suggests potential applications in treating age-related cognitive decline.
  • Neurotransmitter Modulation : Another study highlighted the compound's ability to modulate levels of acetylcholine and glutamate in the brain, indicating its role as a potential therapeutic agent for neurodegenerative diseases .

Structural Comparisons

The unique stereochemistry of this compound distinguishes it from structurally similar compounds, which can exhibit different biological activities:

Compound NameMolecular FormulaUnique Features
(2R,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylateC₁₂H₁₆ClNO₃Different stereochemistry leading to altered biological activity
(2S,5R)-Benzyl 5-hydroxypyrrolidine-2-carboxylateC₁₂H₁₆ClNO₃Variations in hydroxyl group positioning
(3R)-Benzyl 3-hydroxypyrrolidine-2-carboxylic acidC₁₂H₁₅NO₃Presence of a carboxylic acid instead of an ester

Q & A

Basic: What are the key synthetic routes for preparing Benzyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride?

Answer:
The synthesis typically involves amine protection and benzylation of hydroxyl-proline derivatives. A common method includes:

  • Step 1: Protection of the amine group in methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride using triethylamine in dry dichloromethane.
  • Step 2: Benzylation via reaction with benzyl chloride under reflux conditions.
  • Step 3: Acidic workup (e.g., 2M NaOH) to adjust pH, followed by extraction and purification via silica gel column chromatography (AcOEt/hexane 1:1 eluent) .
    Key Considerations: Ensure anhydrous conditions to prevent side reactions and optimize reflux time for high yield (~95%) .

Basic: How is the stereochemical integrity of the compound maintained during synthesis?

Answer:
Stereochemical control is achieved through:

  • Chiral Starting Materials: Use of enantiomerically pure hydroxyproline derivatives (e.g., (2S,4S) configuration) to preserve stereochemistry.
  • Reaction Conditions: Avoid racemization by maintaining low temperatures during basic steps (e.g., triethylamine addition) and minimizing exposure to strong acids/bases.
  • Purification: Column chromatography removes diastereomers or byproducts, ensuring stereochemical purity .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

  • HPLC : Purity assessment (>97%) with chiral columns to confirm enantiomeric excess .
  • NMR : 1H and 13C NMR to verify structural integrity, focusing on hydroxyl (-OH) and benzyl group signals .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ for empirical formula C₁₄H₁₈ClNO₃) .
  • Melting Point : Used for batch consistency checks (e.g., mp 160–170°C for related pyrrolidine hydrochlorides) .

Advanced: How does this compound function as a ligand in PROTAC design?

Answer:
In PROTACs, the compound serves as an E3 ligase-recruiting ligand (e.g., VHL or CRBN binders). Key features include:

  • Hydroxyl Group : Critical for hydrogen bonding with the E3 ligase complex (e.g., VHL’s β-sheet pocket) .
  • Benzyl Ester : Enhances hydrophobicity, improving cell permeability and linker compatibility .
  • Stereochemistry : The (2S,4S) configuration ensures proper spatial orientation for ternary complex formation between the target protein, PROTAC, and E3 ligase .
    Methodological Tip: Optimize linker length/chemistry to balance degradation efficiency and pharmacokinetics .

Advanced: What strategies resolve contradictions in stereochemical outcomes during synthesis?

Answer:
Discrepancies in stereochemistry (e.g., unintended (2R,4R) byproducts) are addressed via:

  • Chiral Chromatography : Separate diastereomers using chiral stationary phases (e.g., polysaccharide-based columns) .
  • Crystallization : Leverage differential solubility of enantiomers in specific solvents (e.g., hexane/ethyl acetate mixtures) .
  • Kinetic Control : Adjust reaction time/temperature to favor desired transition states (e.g., shorter reflux periods to limit epimerization) .
    Case Study: Asymmetric Michael addition catalysts derived from this compound require rigorous NMR and X-ray validation to confirm configuration .

Advanced: How is this compound utilized in asymmetric Michael addition reactions?

Answer:
The compound acts as a chiral organocatalyst in asymmetric Michael additions, enabling:

  • Enantioselective C–C Bond Formation : For example, addition of aldehydes to β-nitrostyrenes with >90% enantiomeric excess (ee) .
  • Mechanism : The hydroxyl and carboxylate groups stabilize enamine intermediates, while the pyrrolidine ring induces stereocontrol via non-covalent interactions (e.g., hydrogen bonding) .
    Optimization: Immobilization in mesoporous hybrid materials improves recyclability and stability under harsh reaction conditions .

Advanced: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritation reported in analogs) .
  • Ventilation : Use fume hoods due to potential HCl vapor release during decomposition .
  • Spill Management : Neutralize with inert absorbents (e.g., sand) and avoid water to prevent HCl aerosol formation .
  • Storage : 2–8°C in airtight, light-resistant containers to prevent hydrolysis .

Advanced: How does the compound’s hydrochloride salt form influence its reactivity?

Answer:

  • Solubility : Enhances aqueous solubility for biological assays (e.g., PROTAC solubility in buffer solutions) .
  • Stability : The hydrochloride salt reduces hygroscopicity compared to freebase forms, improving shelf life .
  • Reactivity : Acidic counterions can protonate amines, affecting nucleophilicity in coupling reactions (e.g., amide bond formation in PROTAC synthesis) .

Advanced: What computational tools aid in studying its interactions with E3 ligases?

Answer:

  • Molecular Docking (e.g., AutoDock Vina) : Predict binding poses within VHL’s hydrophobic pocket, guided by hydroxyl and benzyl group interactions .
  • Molecular Dynamics (MD) Simulations : Assess ternary complex (target-PROTAC-E3 ligase) stability over time .
  • QM/MM Calculations : Evaluate electronic effects of stereochemistry on binding affinity .

Advanced: How do structural modifications impact its biological activity?

Answer:

  • Hydroxyl Group Replacement : Substitution with fluorine (e.g., 4-fluoropyrrolidine analogs) alters E3 ligase binding kinetics but may reduce solubility .
  • Benzyl Ester Hydrolysis : Free carboxylic acid derivatives improve aqueous stability but decrease cell permeability .
  • Amino Acid Linkers : Incorporation of cyclohexyl or methylthiazole groups enhances target protein engagement in PROTACs .

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